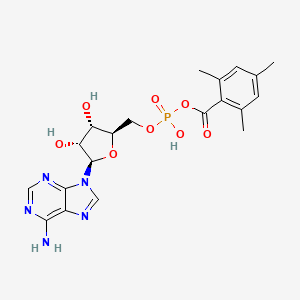
Cholestan-6-one, 3-hydroxy-, (3beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholestan-6-one, 3-hydroxy-, (3beta)-: is a steroid molecule that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is a derivative of cholesterol and is characterized by the presence of a hydroxyl group at the third carbon and a ketone group at the sixth carbon in the cholestane skeleton.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cholestan-6-one, 3-hydroxy-, (3beta)- typically involves the oxidation of cholesterol or its derivatives. One common method includes the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Cholestan-6-one, 3-hydroxy-, (3beta)- may involve large-scale oxidation processes using more efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Cholestan-6-one, 3-hydroxy-, (3beta)- undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the hydroxyl group to a ketone, forming cholestane-3,6-dione.
Reduction: The ketone group at the sixth position can be reduced to form cholestan-6-ol, 3-hydroxy-, (3beta)-.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Cholestane-3,6-dione.
Reduction: Cholestan-6-ol, 3-hydroxy-, (3beta)-.
Substitution: Derivatives with substituted functional groups at the third or sixth position.
Aplicaciones Científicas De Investigación
Cholestan-6-one, 3-hydroxy-, (3beta)- has a wide range of applications in scientific research, including:
Chemistry:
- Used as a precursor in the synthesis of other steroidal compounds.
- Employed in studies of steroidal reaction mechanisms and pathways.
Biology:
- Investigated for its role in cellular processes and metabolic pathways.
- Studied for its potential effects on cell signaling and membrane structure.
Medicine:
- Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
- Used in the development of steroid-based drugs and treatments.
Industry:
- Utilized in the production of steroidal intermediates for pharmaceuticals.
- Applied in the synthesis of bioactive compounds for agricultural and environmental applications.
Mecanismo De Acción
The mechanism of action of Cholestan-6-one, 3-hydroxy-, (3beta)- involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play crucial roles in its biological activity, influencing its binding to receptors and enzymes. The compound can modulate various signaling pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Cholestane-3,6-dione: A derivative formed by the oxidation of Cholestan-6-one, 3-hydroxy-, (3beta)-.
Cholestan-6-ol, 3-hydroxy-, (3beta)-: A reduced form of the compound.
Cholestane-3,5,6-triol: Another hydroxylated derivative of cholesterol.
Uniqueness: Cholestan-6-one, 3-hydroxy-, (3beta)- is unique due to its specific structural features, including the hydroxyl group at the third carbon and the ketone group at the sixth carbon. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24?,26-,27-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMQKOQOLPGBBE-DNFLUMAFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4[C@@]3(CC[C@@H](C4)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70223-10-8, 1175-06-0 |
Source


|
| Record name | 6-Ketocholestanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070223108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-oxocholestanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.309 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
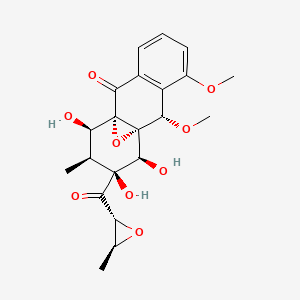
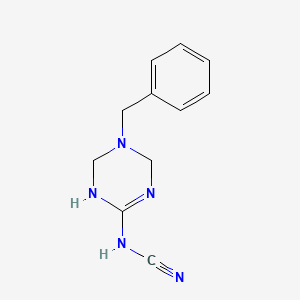
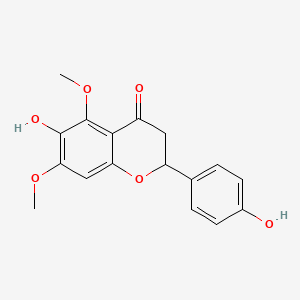
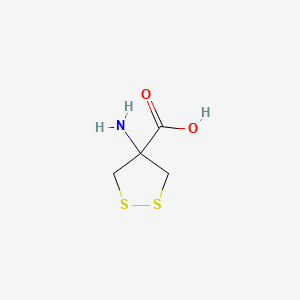


![2-[4-[2-bromo-2-(4-methoxyphenyl)-1-phenylethenyl]-2,6-dimethylphenoxy]-N,N-diethylethanamine](/img/structure/B1213627.png)
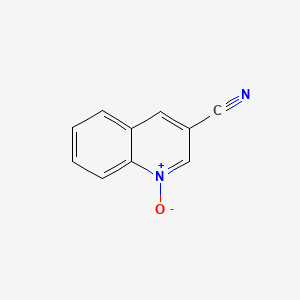

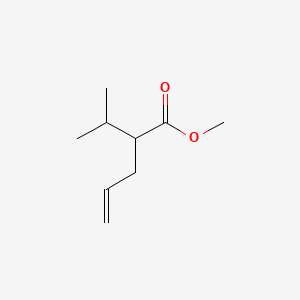
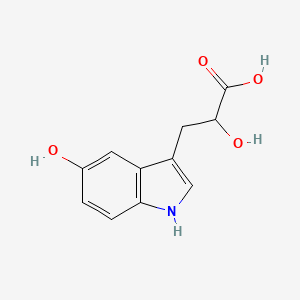

![2-Propanol, 1-[4-(2-methoxyethoxy)phenoxy]-3-[(1-methylethyl)amino]-](/img/structure/B1213634.png)
